N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxalamide core, a nicotinoylpiperidine moiety, and an isopropylphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. One common synthetic route includes:
Preparation of 4-isopropylphenylamine: This can be synthesized through the reduction of 4-isopropylphenyl nitro compound using hydrogen gas in the presence of a palladium catalyst.
Synthesis of nicotinoylpiperidine: This involves the reaction of nicotinic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of oxalamide: The final step involves the reaction of 4-isopropylphenylamine with nicotinoylpiperidine in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- N1-(4-ethylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
Uniqueness
N1-(4-isopropylphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-16(2)18-5-7-20(8-6-18)26-22(29)21(28)25-14-17-9-12-27(13-10-17)23(30)19-4-3-11-24-15-19/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNGAPVWMVSTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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